Ceftaroline fosamil - 400827-46-5

Ceftaroline fosamil

Catalog Number: EVT-253015
CAS Number: 400827-46-5
Molecular Formula: C22H21N8O8PS4
Molecular Weight: C22H21N8O8PS4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction


Ceftaroline Fosamil is a cephalosporin prodrug. [] Its active metabolite, Ceftaroline, exhibits broad-spectrum bactericidal activity against various bacteria. [] In scientific research, Ceftaroline Fosamil serves as a valuable tool for investigating:

  • Bacterial resistance mechanisms: Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae offers insights into combating antibiotic resistance. []
  • Novel antimicrobial therapies: Research exploring Ceftaroline Fosamil's activity against various bacterial strains, including multi-drug resistant ones, contributes to developing new treatment strategies. []
  • Pharmacokinetic and pharmacodynamic properties: Studies investigating the absorption, distribution, metabolism, and excretion of Ceftaroline provide valuable information for understanding its behavior in biological systems. []
Mechanism of Action

Ceftaroline, the active metabolite of Ceftaroline Fosamil, exerts its antimicrobial effect by binding to penicillin-binding proteins (PBPs). [] Specifically, Ceftaroline demonstrates a high affinity for PBP2a, a crucial protein involved in bacterial cell wall synthesis, particularly in MRSA strains. [] By binding to PBPs, Ceftaroline disrupts bacterial cell wall formation, leading to bacterial cell death. [, ]

  • Investigating antibiotic resistance: The ability of Ceftaroline to overcome resistance mechanisms in MRSA and penicillin-resistant Streptococcus pneumoniae makes it a valuable tool for studying bacterial resistance. [] Researchers can explore the structural features of Ceftaroline that enable it to bypass these resistance mechanisms, potentially informing the design of new antibiotics. []
  • Developing novel antimicrobial therapies: Research on Ceftaroline Fosamil encompasses evaluating its efficacy against a wide range of bacterial pathogens, including those responsible for community-acquired pneumonia (CAP), complicated skin and soft tissue infections (cSSTIs), and hospital-acquired pneumonia (HAP). [, , , , ] These studies provide insights for optimizing treatment strategies and exploring potential alternative therapies for infections caused by drug-resistant bacteria. []
  • Understanding pharmacokinetic and pharmacodynamic properties: Research analyzing the pharmacokinetics of Ceftaroline Fosamil in various patient populations (e.g., obese patients, elderly patients, patients with renal insufficiency) contributes to optimizing dosing regimens and ensuring treatment effectiveness. [, , ] Additionally, studying the pharmacodynamics of Ceftaroline, focusing on the relationship between drug concentration and its effect on bacteria, enhances understanding of its antibacterial activity. []
  • Investigating the use of Ceftaroline Fosamil in specific populations: Research explores its application in challenging patient populations, including neonates with late-onset sepsis. [] These studies contribute valuable data to inform treatment guidelines and provide alternative therapeutic options for vulnerable populations. []
  • Evaluating the compatibility and stability of Ceftaroline Fosamil: Research assesses the compatibility of Ceftaroline Fosamil with other drugs during simulated Y-site administration and its stability in various infusion systems. [, ] This information is crucial for ensuring the safe and effective administration of Ceftaroline Fosamil in clinical settings. [, ]
Future Directions
  • Combating antimicrobial resistance: Further exploration of Ceftaroline's activity against MRSA and other drug-resistant bacteria is essential for developing new strategies to address the growing threat of antimicrobial resistance. [] Investigating its specific interactions with PBPs could lead to more targeted approaches for overcoming bacterial resistance.
  • Developing novel therapeutic applications: Exploring the potential of Ceftaroline Fosamil in treating infections caused by other challenging pathogens, such as Mycobacterium abscessus, could expand its therapeutic applications. [] Research could focus on optimizing dosing regimens and evaluating the efficacy of Ceftaroline Fosamil in combination with other antimicrobial agents.


    Compound Description: Ceftaroline is the active metabolite of the prodrug Ceftaroline fosamil. [, , , , , , , , , , , , , , , , , , , , , , , , ]. It is a broad-spectrum cephalosporin antibiotic with bactericidal activity against many Gram-positive and Gram-negative bacteria. [, , , , , , , , , , , , , , , , , , , , , , ]. Ceftaroline exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae by binding to penicillin-binding protein (PBP) 2a. [, , , , , , , , , , ].

    Relevance: Ceftaroline is the active form of Ceftaroline fosamil, generated in vivo after administration. [, , , , , , , , , , , , , , , , , , , , , , , , ]. Understanding the pharmacokinetics and pharmacodynamics of Ceftaroline is crucial for determining the appropriate dosing regimen of Ceftaroline fosamil. [, , , , , , , , ].

Ceftaroline M-1

    Compound Description: Ceftaroline M-1 is an inactive metabolite of Ceftaroline fosamil. []

    Relevance: Ceftaroline M-1 is a product of Ceftaroline fosamil metabolism and is monitored in pharmacokinetic studies to understand the drug's metabolic profile. [].


    Compound Description: Vancomycin is a glycopeptide antibiotic frequently used in combination with other antibiotics for the treatment of infections caused by Gram-positive bacteria, including MRSA. [, , , , , , , , , , , ]

    Relevance: Vancomycin, often combined with Aztreonam, serves as a comparator drug in clinical trials assessing the efficacy and safety of Ceftaroline fosamil for treating cSSSIs. [, ]. Ceftaroline fosamil is investigated as a potential monotherapy alternative to the Vancomycin and Aztreonam combination. [, ]. Ceftaroline fosamil has shown effectiveness in treating MRSA infections, even those with reduced susceptibility to Vancomycin. [, , ].


    Compound Description: Aztreonam is a monobactam antibiotic with activity against Gram-negative bacteria. [, , , , , ]. It is often combined with Vancomycin for broad-spectrum coverage.

    Relevance: Similar to Vancomycin, Aztreonam, in combination with Vancomycin, acts as a comparator treatment in clinical trials evaluating Ceftaroline fosamil for cSSSIs. [, , ]. The use of Ceftaroline fosamil as a single agent is investigated as a potential alternative to the combination therapy of Vancomycin and Aztreonam. [, , ].


    Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic used to treat various bacterial infections. [, , , , , , , , ].

    Relevance: Ceftriaxone serves as a comparator drug in clinical trials evaluating Ceftaroline fosamil for the treatment of community-acquired pneumonia (CAP). [, , , ]. Ceftaroline fosamil has demonstrated superior clinical efficacy compared to Ceftriaxone in some studies. [, ].


    Compound Description: Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. []

    Relevance: In the FOCUS 1 trial, Clarithromycin was used as an adjunctive therapy alongside both Ceftaroline fosamil and the comparator (Ceftriaxone). [] This co-administration was part of the study design and aimed to provide broader initial coverage while the efficacy of Ceftaroline fosamil was being assessed. [].


    Compound Description: Avibactam is a non-β-lactam β-lactamase inhibitor. [, ]. It is often combined with β-lactam antibiotics to enhance their effectiveness against bacteria that produce β-lactamases, enzymes that can break down β-lactam antibiotics. [, ]


    Compound Description: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. [, ]

    Relevance: Linezolid is considered a standard treatment option for MRSA infections, including pneumonia. [, ] It is often compared to Ceftaroline fosamil in terms of efficacy and safety. [, ]


    Compound Description: Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. []

    Relevance: Similar to Linezolid, Clindamycin is used as a comparator treatment to assess the efficacy of Ceftaroline fosamil against MRSA, specifically in pneumonia models. [].


    Compound Description: Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis. []

    Relevance: Imipenem, in combination with Ceftaroline, has been shown to be effective against Mycobacterium abscessus isolates, lowering the minimum inhibitory concentrations (MICs). [] Interestingly, in the presence of both Imipenem and Ceftaroline fosamil, LdtMab1, LdtMab2, LdtMab4, LdtMab5, and d,d-carboxypeptidase, key enzymes involved in Mycobacterium abscessus cell wall synthesis, exhibited a preferential binding to Imipenem. []


    Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria. []

    Relevance: Ceftazidime, when combined with Avibactam, was included in a study investigating the impact of supratherapeutic doses on cardiac repolarization (QT/QTc interval). [] This study concluded that even at very high doses, neither the combination of Ceftaroline fosamil with Avibactam nor Ceftazidime with Avibactam led to significant QT/QTc prolongation. [] This information is critical as QT/QTc prolongation can have serious cardiac implications.


CAS Number


Product Name



(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate

Molecular Formula


Molecular Weight




InChI Key





100 mg/ml


ceftaroline fosamil

Canonical SMILES


Isomeric SMILES


Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.